molecular formula C21H20AsBrO2 B14758624 (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide CAS No. 1529-78-8

(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide

Katalognummer: B14758624
CAS-Nummer: 1529-78-8
Molekulargewicht: 459.2 g/mol
InChI-Schlüssel: AAMLTAAPGOYWAU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide is a chemical compound with the molecular formula C21H20BrO2P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its white to off-white crystalline appearance and its solubility in water and organic solvents like ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide typically involves the reaction of methyl bromoacetate with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using methods such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance .

Eigenschaften

CAS-Nummer

1529-78-8

Molekularformel

C21H20AsBrO2

Molekulargewicht

459.2 g/mol

IUPAC-Name

(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide

InChI

InChI=1S/C21H20AsO2.BrH/c1-24-21(23)17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

AAMLTAAPGOYWAU-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.